molecular formula C6H4BrNOS B2733532 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole CAS No. 2228572-04-9

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole

Cat. No.: B2733532
CAS No.: 2228572-04-9
M. Wt: 218.07
InChI Key: RKIYORIICNVZAY-UHFFFAOYSA-N
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Description

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromoethynyl group at the 5-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole typically involves the introduction of the bromoethynyl group to a pre-formed thiazole ring. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiazole derivative with a bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The presence of the bromoethynyl group allows for cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethynyl derivative, while oxidation may produce a carbonyl-containing compound.

Scientific Research Applications

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

    Industry: Used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromoethynyl)-2-methoxy-1,3-thiazole
  • 5-(2-Bromoethynyl)-4-methoxy-1,2-thiazole
  • 5-(2-Bromoethynyl)-3-ethoxy-1,2-thiazole

Uniqueness

5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole is unique due to the specific positioning of the bromoethynyl and methoxy groups on the thiazole ring. This unique arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-bromoethynyl)-3-methoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNOS/c1-9-6-4-5(2-3-7)10-8-6/h4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIYORIICNVZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C#CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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